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Compound of Interest

1,4-Bis(hexyloxy)-2,5-
Compound Name:
diiodobenzene

Cat. No.: B122376

An In-Depth Technical Guide to 1,4-
Bis(hexyloxy)-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a key building block in the development
of organic electronic materials and conjugated polymers.

Core Physical and Chemical Properties

1,4-Bis(hexyloxy)-2,5-diiodobenzene is a symmetrically substituted aromatic compound. Its
core structure consists of a benzene ring functionalized with two hexyloxy groups and two
iodine atoms at the 1, 4, 2, and 5 positions, respectively. This substitution pattern imparts
specific electronic and solubility characteristics, making it a valuable monomer for
polymerization and a versatile intermediate in organic synthesis.

Physical Properties

While specific melting and boiling points for 1,4-Bis(hexyloxy)-2,5-diiodobenzene are not
widely reported in the literature, its physical state at room temperature is a solid. Single crystals
of the compound have been grown by the slow evaporation of a concentrated solution in
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dichloromethane (CH2Cl2).[1] The solubility profile indicates good solubility in common organic
solvents such as ether, ethyl acetate, and dichloromethane.[2]

Table 1: Physical and Chemical Properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

Property Value Source
Molecular Formula CisHz2sl20:2 [2][3]
Molecular Weight 530.20 g/mol [1]

) Inferred from synthesis
Appearance Solid o
descriptions

Soluble in dichloromethane,
Solubility diethyl ether, ethyl acetate.[1] [1][2]

[2]

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that 1,4-Bis(hexyloxy)-2,5-
diiodobenzene crystallizes in the monoclinic space group P21/c.[1] The molecule possesses
an inversion center at the center of the aromatic ring.[1] The hexyloxy side chains are crucial
for enhancing the solubility of polymers derived from this monomer.

Table 2: Crystallographic Data for 1,4-Bis(hexyloxy)-2,5-diiodobenzene
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Parameter Value Source
Crystal System Monoclinic [1]
Space Group P21/c [1]

a 9.4481(9) A [1]

b 7.8455(6) A [1]

c 13.457(2) A [1]

B 92.148(12)°

Y 996.9(2) A3

VA 2

Chemical Reactivity and Applications

The presence of two reactive C-1 bonds makes 1,4-Bis(hexyloxy)-2,5-diiodobenzene an ideal
monomer for various cross-coupling reactions, leading to the formation of carbon-carbon
bonds. These reactions are fundamental in the synthesis of conjugated polymers and other
advanced organic materials with applications in electronics and photonics.

Cross-Coupling Reactions

1,4-Bis(hexyloxy)-2,5-diiodobenzene readily participates in palladium-catalyzed cross-
coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[2][4][5] These reactions
allow for the introduction of a wide range of functional groups and the construction of extended
Tt-conjugated systems.

e Suzuki Coupling: Reaction with organoboronic acids or their esters to form biaryl structures.

[6]
e Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.[4]

o Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]
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The hexyloxy groups play a critical role in these polymerization reactions by ensuring the
solubility of the resulting polymers in common organic solvents, which is essential for their
processing and device fabrication.

1,4-Bis(hexyloxy)-2,5-diiodobenzene

Terminal Alkyne

Conjugated Polymer

Click to download full resolution via product page

Sonogashira coupling reaction pathway.

Experimental Protocols
Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

A common and effective method for the synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene is
the direct iodination of 1,4-bis(hexyloxy)benzene.[1]

Materials:

¢ 1,4-Bis(hexyloxy)benzene
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e N-lodosuccinimide (NIS)

» Trifluoroacetic acid (TFA)

e Dry acetonitrile (CHsCN)

o Diethyl ether (Et20)

e 10% aqueous sodium bisulfite (NaHSOs) solution

e Magnesium sulfate (MgSOa)

 Silica gel

e Petroleum ether

e Dichloromethane (CH2Cl2)

e Methanol (MeOH)

Procedure:

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-
iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.[1]

e Heat the mixture to 363 K (90 °C) and stir for 2 hours.[1]

» Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[1]

o Add diethyl ether (30 ml) to the residue and filter the heterogeneous mixture to remove the
succinimide precipitate.[1]

e Wash the organic layer with 10% aqueous NaHSOs solution (3 x 30 ml) and dry over MgSOea.
[1]

» Purify the crude product by column chromatography on silica gel using a mixture of
petroleum ether and dichloromethane (5:1) as the eluent.[1]

o Further purify the product by recrystallization from methanol.[1]
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Reactants
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Synthesis workflow for 1,4-Bis(hexyloxy)-2,5-diiodobenzene.
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Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR (400 MHz, CDCls): The proton NMR spectrum is characterized by a singlet for the
aromatic protons, and triplets and multiplets for the protons of the hexyloxy chains.[1]

e 13C NMR (100 MHz, CDCIs): The carbon NMR spectrum shows distinct signals for the
aromatic carbons and the aliphatic carbons of the hexyloxy groups.[1]

Table 3: NMR Spectroscopic Data for 1,4-Bis(hexyloxy)-2,5-diiodobenzene in CDCls

Nucleus Chemical Shift Multiplicity Assighment Source
(3, ppm)

1H 7.17 s Ar-H [1]

3.93 t -OCHa- [1]

1.80 quint -OCH2CH:z- [1]

1.50 m -CHa- [1]

1.35 m -(CH2)2- [1]

0.91 t -CHs [1]

13C 152.8 Ar-C-O [1]

122.7 Ar-C-H [1]

86.3 Ar-C-| [1]

70.3 -OCHa- [1]

31.4 -CH2- [1]

29.1 -CH2- [1]

25.7 -CH2- [1]

22.6 -CH2- [1]

14.0 -CHs [1]
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Mass Spectrometry (MS):

o Electron lonization (El): The mass spectrum typically shows the molecular ion peak ([M]*) at
m/z = 529.95.[1]

This comprehensive guide provides essential information for researchers and professionals
working with 1,4-Bis(hexyloxy)-2,5-diiodobenzene. The detailed data on its properties,
reactivity, and experimental protocols will facilitate its effective use in the synthesis of novel
organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2983920/
https://www.benchchem.com/product/b122376?utm_src=pdf-body
https://www.benchchem.com/product/b122376?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983920/
https://www.guidechem.com/question/what-are-the-applications-and--id128097.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_hexyloxy_-2_5-diiodobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_hexyloxy_-2_5-diiodobenzene
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343986/
https://www.benchchem.com/product/b122376#physical-and-chemical-properties-of-1-4-bis-hexyloxy-2-5-diiodobenzene
https://www.benchchem.com/product/b122376#physical-and-chemical-properties-of-1-4-bis-hexyloxy-2-5-diiodobenzene
https://www.benchchem.com/product/b122376#physical-and-chemical-properties-of-1-4-bis-hexyloxy-2-5-diiodobenzene
https://www.benchchem.com/product/b122376#physical-and-chemical-properties-of-1-4-bis-hexyloxy-2-5-diiodobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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